NoxA1ds

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

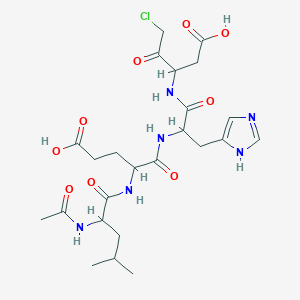

NoxA1ds is a potent and selective NADPH oxidase 1 (NOX1) inhibitor . It exhibits selectivity for NOX1 over NOX2, NOX4, NOX5, and xanthine oxidase . It inhibits NOX1-derived O2- production in HT-29 human colon cancer cells . It can be used for the research of hypertension, atherosclerosis, and neoplasia .

Synthesis Analysis

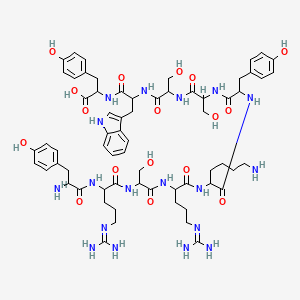

NoxA1ds was designed to target the interaction between NOXA1 and NOX1 of the canonical NOX1 oxidase isozyme by replicating the amino acid region on NOXA1 that is equivalent to the “activation domain” of p67 phox .Molecular Structure Analysis

The molecular weight of NoxA1ds is 1125.33 . The formula is C50H88N14O15 . The sequence is EPVDALGKAKV .Chemical Reactions Analysis

NoxA1ds establishes a critical interaction site for Nox1-NOXA1 binding required for enzyme activation .Physical And Chemical Properties Analysis

The molecular formula of NoxA1ds is C52H92N14O17 and its molecular weight is 1185.35 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications

Inhibition of NOX1 Oxidase

NoxA1ds is a peptide that mimics a putative activation domain of the Nox1 activator subunit NOXA1 . It has been found to potently inhibit Nox1-derived superoxide anion (O2.) production in a reconstituted Nox1 cell-free system . This makes it a valuable tool in the study of diseases where excessive reactive oxygen species (ROS) production by NADPH oxidase isoform 1 (Nox1) is implicated, such as hypertension, atherosclerosis, and neoplasia .

Selective Inhibition

One of the key features of NoxA1ds is its selectivity. It has no effect on Nox2-, Nox4-, Nox5-, or xanthine oxidase-derived reactive oxygen species production . This selectivity makes it a powerful tool for studying the specific role of Nox1 in various biological processes and diseases.

Disruption of NOXA1-Nox1 Binding

NoxA1ds has been shown to disrupt the binding interaction between Nox1 and NOXA1 . This disruption inhibits the activation of Nox1, providing a means to control the production of ROS at the source .

Attenuation of Endothelial Cell Migration

In addition to its role in inhibiting ROS production, NoxA1ds has also been found to reduce human pulmonary artery endothelial cell migration under hypoxic conditions . This suggests potential applications in the study and treatment of diseases involving abnormal endothelial cell migration, such as cancer and certain cardiovascular diseases .

Study of NOX Isozymes

NoxA1ds, along with other peptidic inhibitors, can be used to dissect the role of specific NOX isozymes in a variety of processes . This can help to further our understanding of the complex roles these enzymes play in health and disease .

Potential Therapeutic Applications

Given its ability to selectively inhibit Nox1 and attenuate endothelial cell migration, NoxA1ds has potential therapeutic applications. It could be used in the treatment of diseases where Nox1 and ROS are implicated, such as hypertension, atherosclerosis, and certain types of cancer .

Mechanism of Action

Target of Action

NoxA1ds is a highly efficacious and selective inhibitor of Nox1 (NADPH oxidase isoform 1) . Nox1 is a reactive oxygen species (ROS)-generating enzyme that plays a crucial role in various biological processes, including host defense, hormone biosynthesis, oxygen sensing, and signal transduction .

Mode of Action

NoxA1ds works by establishing a critical interaction site for Nox1-NOXA1 binding required for enzyme activation . It blocks the interaction of Nox1 with NoxA1, which is necessary for superoxide anion production . This disruption of Nox1:NOXA1 association inhibits the assembly of the enzyme .

Biochemical Pathways

The inhibition of Nox1 by NoxA1ds affects several biochemical pathways. For instance, it has been shown to inhibit the MEF2B-Nox1-ROS pathway, which is upregulated under pathological stretch conditions . This pathway promotes a vascular smooth muscle cell (VSMC) phenotypic switch from a contractile to a synthetic phenotype .

Result of Action

The inhibition of Nox1 by NoxA1ds has several molecular and cellular effects. It reduces the production of reactive oxygen species (ROS), leading to a decrease in oxidative stress . This can lead to a reduction in inflammation and tissue damage . In the context of vascular health, NoxA1ds has been shown to rescue age-impaired blood flow and angiogenesis, and decrease vascular smooth muscle cell migration .

Action Environment

Environmental factors can influence the action of NoxA1ds. For example, pathological conditions such as hypertension can stimulate the upregulation of the MEF2B-Nox1-ROS pathway . In such conditions, the use of NoxA1ds can help inhibit this pathway and mitigate the associated effects .

properties

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOJLLJKHKZGT-XTGVMIFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H88N14O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)